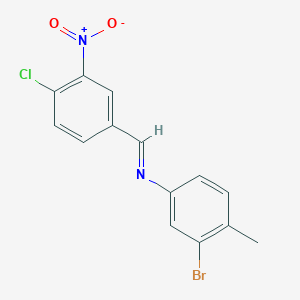![molecular formula C17H15IN2O4 B326255 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE](/img/structure/B326255.png)
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes an iodinated benzoyl group, a hydrazono linkage, and a methoxyphenyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE typically involves a multi-step process. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 3-iodobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.
Condensation reaction: The hydrazone is then reacted with 2-methoxyphenyl acetate under acidic or basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodinated benzoyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving hydrazone linkages.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE involves its interaction with specific molecular targets. The hydrazono group can form reversible covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The iodinated benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{(E)-[(3-chlorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-bromobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
- 4-{(E)-[(3-fluorobenzoyl)hydrazono]methyl}-2-methoxyphenyl acetate
Uniqueness
The presence of the iodine atom in 4-[(E)-{[(3-IODOPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL ACETATE distinguishes it from its analogs. Iodine’s larger atomic size and higher electronegativity can significantly influence the compound’s reactivity and biological activity, making it a unique candidate for various applications.
Propiedades
Fórmula molecular |
C17H15IN2O4 |
|---|---|
Peso molecular |
438.22 g/mol |
Nombre IUPAC |
[4-[(E)-[(3-iodobenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C17H15IN2O4/c1-11(21)24-15-7-6-12(8-16(15)23-2)10-19-20-17(22)13-4-3-5-14(18)9-13/h3-10H,1-2H3,(H,20,22)/b19-10+ |
Clave InChI |
XRQOAMVDUYYCCJ-VXLYETTFSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)I)OC |
SMILES |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-fluoro-4-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326173.png)

![1-[1,1'-Biphenyl]-4-ylethanone {2-nitrophenyl}hydrazone](/img/structure/B326176.png)
![2-(4-{3-nitrophenyl}-1,3-thiazol-2-yl)-5-methyl-4-[(4-methylphenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326179.png)
![4-({1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzoic acid](/img/structure/B326180.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-methoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326182.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2-ethoxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326185.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-({4-nitrophenyl}diazenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326188.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(2-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326189.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(3-methylphenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326190.png)
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[(2-methylphenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326191.png)
![4-[(2,4-dichlorophenyl)diazenyl]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B326192.png)
![N-[4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)phenyl]-N-methylacetamide](/img/structure/B326194.png)
![4-({1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl}diazenyl)benzenesulfonamide](/img/structure/B326196.png)
